

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-6-methylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-6-methylphenol

Cat. No.: B1600715

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CAS Number: 20834-60-0

This technical guide provides a comprehensive overview of **2-Bromo-4-tert-butyl-6-methylphenol**, a substituted phenol of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related analogues and general methodologies to provide a thorough understanding of its potential properties and applications.

Physicochemical Properties

Quantitative data for **2-Bromo-4-tert-butyl-6-methylphenol** is primarily based on computational predictions, with experimental data for its isomer, 2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4), provided for comparison.

Property	2-Bromo-4-tert-butyl-6-methylphenol (CAS: 20834-60-0)	2-Bromo-6-tert-butyl-4-methylphenol (CAS: 1516-93-4) (Isomer)	Data Type
Molecular Formula	C ₁₁ H ₁₅ BrO	C ₁₁ H ₁₅ BrO	---
Molecular Weight	243.14 g/mol	243.14 g/mol [1]	Calculated
Melting Point	Data not available	Data not available	---
Boiling Point	Data not available	Data not available	---
Density	Data not available	Data not available	---
XLogP3	Data not available	4.3 [1]	Computed
Hydrogen Bond Donor Count	1	1 [1]	Computed
Hydrogen Bond Acceptor Count	1	1	Computed
Rotatable Bond Count	1	1	Computed

Synthesis and Characterization: Experimental Protocols

While a specific, validated synthesis protocol for **2-Bromo-4-tert-butyl-6-methylphenol** is not readily available in the literature, a general methodology can be proposed based on the bromination of substituted phenols.

General Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from general procedures for the ortho-bromination of phenols.

Objective: To synthesize **2-Bromo-4-tert-butyl-6-methylphenol** from 4-tert-butyl-2-methylphenol.

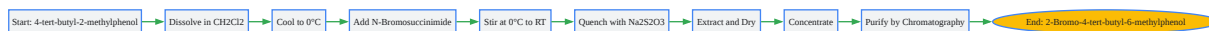
Materials:

- 4-tert-butyl-2-methylphenol
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Dissolve 4-tert-butyl-2-methylphenol in dichloromethane in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add one equivalent of N-Bromosuccinimide to the stirred solution.
- Allow the reaction to stir at 0°C for one hour and then warm to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Collect the fractions containing the desired product and concentrate to yield pure **2-Bromo-4-tert-butyl-6-methylphenol**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **2-Bromo-4-tert-butyl-6-methylphenol**.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR is expected to show characteristic peaks for the aromatic protons, the tert-butyl group protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
- ^{13}C NMR will show distinct signals for each carbon atom in the molecule, further confirming the structure.

Mass Spectrometry (MS):

- Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Infrared (IR) Spectroscopy:

- IR spectroscopy can identify the functional groups present, such as the O-H stretch of the phenol and C-H stretches of the alkyl groups.

Potential Biological Activity and Applications in Drug Development

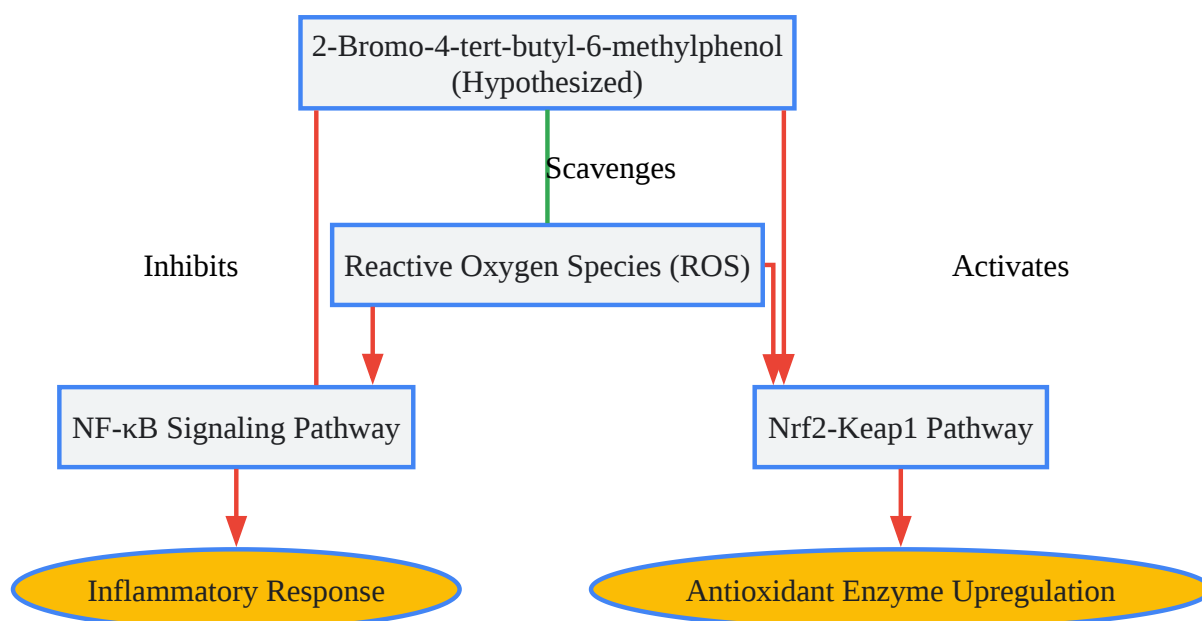
Direct studies on the biological activity of **2-Bromo-4-tert-butyl-6-methylphenol** are not currently published. However, the activities of structurally similar compounds, such as 2,4-di-

tert-butylphenol and other brominated phenols, suggest potential areas of interest.

Many derivatives of di-tert-butylphenol exhibit good biological activity, including anti-inflammatory and anticancer properties.[2] The antioxidant activity of phenolic compounds is a well-established property. The tert-butyl groups can enhance the stability of the phenoxy radical formed during antioxidant activity.

Inferred Signaling Pathway Involvement:

Based on the known activities of related phenolic antioxidants, **2-Bromo-4-tert-butyl-6-methylphenol** could potentially modulate signaling pathways associated with oxidative stress and inflammation.



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Caption: Hypothesized modulation of oxidative stress pathways.

Safety and Handling

Specific toxicology data for **2-Bromo-4-tert-butyl-6-methylphenol** is not available. However, related brominated and tert-butylated phenols are known to be skin and eye irritants.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-4-tert-butyl-6-methylphenol is a substituted phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data on this specific compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the properties of related molecules. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

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References

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- 2. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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